Zinc

CVD ALD Precursor Volatility

Zn(TMHD)₂ is the superior, non-pyrophoric alternative to diethylzinc for ALD and CVD processes. Its lower vapor pressure (0.287 mmHg) enables precise precursor delivery in ALAM and direct-write 3D printing, while its thermal stability (>250°C) supports high-temperature epitaxial film growth. Choose Zn(TMHD)₂ to simplify reactor design, eliminate pyrophoric safety hazards, and accelerate your R&D timelines. Ideal for ZnS buffer layers in quantum dot solar cells and transparent conducting oxides.

Molecular Formula Zn
Molecular Weight 65.4 g/mol
CAS No. 15176-26-8
Cat. No. B10761298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc
CAS15176-26-8
Molecular FormulaZn
Molecular Weight65.4 g/mol
Structural Identifiers
SMILES[Zn]
InChIInChI=1S/Zn
InChIKeyHCHKCACWOHOZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acids and alkalies;  insoluble in water
Solubility in water: reaction

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (Zn(TMHD)₂, CAS 15176-26-8) | Technical Specifications & Procurement Guide


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, commonly designated Zn(TMHD)₂, is a β-diketonate metal-organic complex of the class [M(tmhd)ₙ] [1]. It functions primarily as a volatile precursor for the deposition of zinc-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its key physical properties include a solid crystalline form, a melting point of 132–134 °C, and a boiling point of 202.8 °C at 760 mmHg .

Why Zn(TMHD)₂ Cannot Be Freely Substituted for Diethylzinc or Zn(acac)₂ in Critical Deposition Processes


Direct substitution of Zn(TMHD)₂ with other zinc precursors like diethylzinc (DEZn) or zinc acetylacetonate (Zn(acac)₂) is generally unfeasible without extensive process re-optimization. The rationale stems from quantifiable differences in key properties. The vapor pressure of Zn(TMHD)₂ at 25 °C (0.287 mmHg) is significantly lower than that of DEZn (~15 mmHg at 20 °C) [1], and even lower than that of Zn(acac)₂ (1 hPa at 20 °C, equivalent to 0.75 mmHg) [2], which directly impacts precursor delivery and deposition rates. Furthermore, the non-pyrophoric nature of Zn(TMHD)₂ allows for ambient handling and simpler reactor design compared to the highly pyrophoric DEZn [1], which requires rigorous safety infrastructure. Finally, the thermal stability and distinct ligand chemistry of Zn(TMHD)₂ influence both the achievable ALD temperature window and the resulting film purity and morphology.

Quantitative Procurement Evidence: Zn(TMHD)₂ Performance Benchmarks Against Industry Alternatives


Vapor Pressure: Quantifying Zn(TMHD)₂'s Reduced Volatility vs. DEZn and Zn(acac)₂

Zn(TMHD)₂ exhibits a vapor pressure of 0.287 mmHg at 25 °C, which is markedly lower than the estimated 15 mmHg for diethylzinc (DEZn) at 20 °C and the 0.75 mmHg for zinc acetylacetonate (Zn(acac)₂) at 20 °C. This data directly contrasts the high volatility of DEZn and the moderate volatility of Zn(acac)₂, positioning Zn(TMHD)₂ as a lower-volatility alternative. [1] [2]

CVD ALD Precursor Volatility Process Engineering

Safety Profile: Air-Stable and Non-Pyrophoric Zn(TMHD)₂ vs. Pyrophoric DEZn

Zn(TMHD)₂ is classified only as an irritant (H315, H319, H335), requiring standard laboratory precautions. This is in stark contrast to diethylzinc, which is characterized as 'highly pyrophoric' and 'reacting vigorously with air and water'. The quantitative difference is binary: Zn(TMHD)₂ requires no specialized pyrophoric handling, whereas DEZn necessitates rigorous air and moisture exclusion (e.g., glovebox use, dedicated safety infrastructure). [1]

Safety Lab Safety Reactor Design CVD ALD

ALD Process Window: Zn(TMHD)₂ Demonstrates a Broad 150–375 °C Window for ZnS Deposition

When paired with in situ generated H₂S, Zn(TMHD)₂ facilitates atomic layer deposition (ALD) of ZnS films across a broad temperature window of 150–375 °C. This experimental validation confirms classic ALD behavior with saturation curves within this range. In comparison, diethylzinc is typically used for ZnO ALD at lower temperatures (~100–200 °C), and its high reactivity can lead to gas-phase reactions at elevated temperatures. [1] [2]

ALD ZnS Thin Films Solar Cells

Thermal Stability: Zn(TMHD)₂ Enables Higher Deposition Temperatures than Zn(acac)₂

Zn(TMHD)₂ exhibits a decomposition temperature above 250 °C, while Zn(acac)₂ typically decomposes around its boiling point of 129–131 °C (at 13 hPa). This difference in thermal stability is a class-level inference, where the bulkier tmhd ligand provides greater kinetic stability to the complex compared to the acetylacetonate ligand. [1] [2] [3]

CVD MOCVD Thermal Stability Film Crystallinity

Definitive Application Scenarios for Zn(TMHD)₂ Where Substitution Is Contraindicated


ALD of ZnS Buffer Layers in Nanostructured Solar Cells

Zn(TMHD)₂ is a proven precursor for the ALD of ZnS films, demonstrating a viable temperature window of 150–375 °C. This is directly relevant for fabricating buffer layers in devices like PbS quantum dot solar cells, where precise thickness control and conformality on high-aspect-ratio nanostructures are paramount. Alternative precursors like DEZn are less suitable due to their high reactivity and tendency for gas-phase reactions, which compromise film conformality on complex nanostructures. [1]

High-Temperature CVD of Crystalline ZnO or Zn-Alloyed Oxide Films

For processes requiring high substrate temperatures (e.g., >400 °C) to achieve a specific film crystallinity or microstructure, the thermal stability of Zn(TMHD)₂ (decomposition >250 °C) offers a distinct advantage over Zn(acac)₂. This allows for a cleaner delivery of the precursor to the substrate surface without premature decomposition in the gas phase. This is critical for the reproducible growth of high-quality epitaxial or highly textured films used in piezoelectric or transparent conducting oxide applications. [2]

ALD and ALAM Processes Requiring Low Volatility Precursors

The lower vapor pressure of Zn(TMHD)₂ (0.287 mmHg at 25 °C) compared to DEZn (~15 mmHg) makes it a suitable candidate for emerging Atomic Layer Additive Manufacturing (ALAM) techniques. ALAM processes, which are inherently slower and more localized than ALD, benefit from the reduced precursor flux and minimized waste of a lower-volatility precursor. This enables more economical and controlled material usage in direct-write or 3D printing applications. [3]

Laboratory and Pilot-Scale R&D with Limited Pyrophoric Handling Infrastructure

The non-pyrophoric nature of Zn(TMHD)₂ is a critical differentiator for research groups and pilot lines lacking the dedicated, costly infrastructure required to safely handle pyrophoric alkylzincs like DEZn. The ability to handle Zn(TMHD)₂ in ambient atmosphere (with standard chemical hygiene practices) accelerates research and development cycles, reduces capital investment, and lowers safety-related operational overhead for zinc-based thin film research.

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